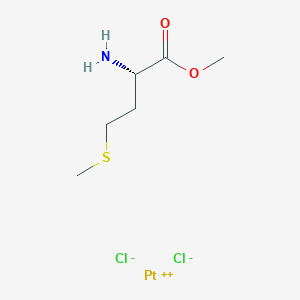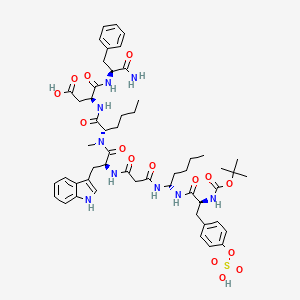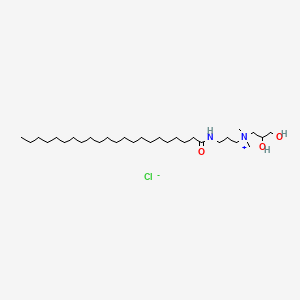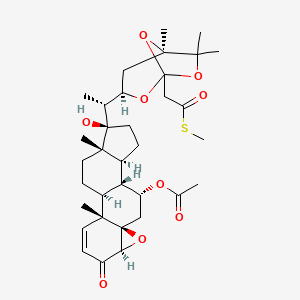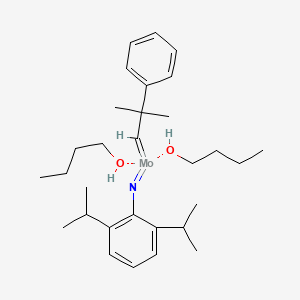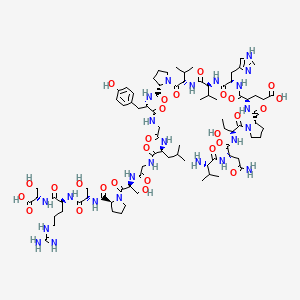
Triacetin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetin-d5 is the deuterium labeled Triacetin . Triacetin is an artificial chemical compound, is the triester of glycerol and acetic acid, and is the second simplest fat after triformin .
Synthesis Analysis
The synthesis of Triacetin involves the acetylation of glycerol with acetic acid . This process has been improved by the combinatory effect of catalysis and in situ continuous liquid–liquid extraction technique . The organic acid salt with both Brönsted acid and acceptor–donor hydrogen bond sites was employed in the laboratory scale of a fundamental industrial process . The catalytic efficiency of the organic acid salt was investigated for the selective transformation of glycerol into triacetin .Molecular Structure Analysis
The molecular formula of Triacetin-d5 is C9H9D5O6 .Chemical Reactions Analysis
The chemical reactions involved in the production of Triacetin include the acetylation of glycerol with acetic acid . The selective separation of di- and tri-acetin from the reaction medium during the acylation was performed through a continuous liquid–liquid extraction in situ technique .Physical And Chemical Properties Analysis
Triacetin-d5 is a colorless, viscous, and odorless liquid with a high boiling point and a low melting point . It has a mild, sweet taste in concentrations lower than 500 ppm, but may appear bitter at higher concentrations .Scientific Research Applications
Biodiesel Quality Enhancement
Triacetin-d5 is utilized in the biodiesel industry to improve fuel quality. It acts as an additive that can influence several properties of biodiesel, such as density, kinematic viscosity, and cold performance . The addition of Triacetin-d5 in controlled amounts helps in meeting the stringent requirements of biodiesel standards like EN 14214 and ASTM D6751.
Metabolic Engineering
In the field of biotechnology, Triacetin-d5 is used in metabolic engineering of microorganisms like Escherichia coli. Researchers have developed biosynthetic pathways to produce non-natural acetins, including Triacetin-d5, from glycerol, which is a by-product of biodiesel production . This not only adds value to the biodiesel industry but also contributes to sustainable chemical synthesis.
Cosmetic Industry Applications
The cosmetic industry benefits from the humectant and emulsifying properties of Triacetin-d5. It is incorporated into formulations to improve the texture and stability of cosmetic products, enhancing their shelf life and user experience .
Pharmaceutical Research
In pharmaceuticals, Triacetin-d5 is explored for its potential as a plasticizer in the production of medical capsules and tablets. Its role in drug delivery systems is crucial for ensuring the proper release and absorption of active pharmaceutical ingredients .
Food Industry Usage
The food industry employs Triacetin-d5 as a food additive due to its emulsifying and stabilizing properties. It is used to maintain the consistency and quality of various food products, ensuring they meet safety and taste standards .
Polymer Industry
Triacetin-d5 serves as a plasticizer in the polymer industry, enhancing the flexibility and durability of plastics. This application is significant in producing a wide range of plastic products, from packaging materials to consumer goods .
Fuel Additive Research
As a fuel additive, Triacetin-d5 is researched for its ability to improve the combustion efficiency of conventional diesel fuels. Its inclusion in fuel formulations can lead to cleaner burning and reduced emissions .
Environmental Applications
Lastly, Triacetin-d5 is involved in environmental applications, particularly in the development of bioenergy and biomass solutions. Its role in creating more efficient and environmentally friendly energy sources is a promising area of research .
Future Directions
The production of Triacetin has been improved by the combinatory effect of catalysis and in situ continuous liquid–liquid extraction technique . This method allows for the easy preparation and selective separation of valuable products under solvent-free, metal-free, and halogen-free conditions with high recycling and reusing of the catalytic medium . This could pave the way for more efficient and environmentally friendly production methods in the future.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Triacetin-d5 can be achieved by the deuteration of Triacetin using deuterium oxide as a deuterating agent.", "Starting Materials": ["Triacetin", "Deuterium oxide"], "Reaction": [ "Mix Triacetin and deuterium oxide in a reaction vessel", "Heat the mixture to a temperature of 70-80°C", "Maintain the temperature for several hours to allow for the deuteration reaction to occur", "Cool the reaction mixture and extract Triacetin-d5 using a suitable solvent", "Purify the product using techniques such as distillation or chromatography" ] } | |
CAS RN |
159510-46-0 |
Product Name |
Triacetin-d5 |
Molecular Formula |
C9H14O6 |
Molecular Weight |
223.236 |
IUPAC Name |
(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D |
InChI Key |
URAYPUMNDPQOKB-RDBQKVEJSA-N |
SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
synonyms |
1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate; Glyceryl-d5 Triacetate; 1,2,3-Propanetriol Triacetate-d5; 1,2,3-Triacetoxypropane-d5; DRA 150-d5; Edenor GTA-d5; Enzactin-d5; Estol 1581-d5; Fungacetin-d5; Glycerin Triacetate-d5; Glycerol Triacetate-d5; G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)

